Butobendine
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Overview
Description
Butobendine is a trihydroxybenzoic acid derivative known for its marked antiarrhythmic activities. It has the molecular formula C₃₂H₄₈N₂O₁₀ and a molecular weight of 620.73 g/mol . This compound is primarily used in research settings and has shown significant potential in the field of cardiovascular medicine .
Preparation Methods
Butobendine is synthesized through a series of chemical reactions involving 2-aminobutanol and trimethoxybenzoic acid. The compound is a double ester of these two components . The synthetic route typically involves esterification reactions under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Butobendine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Butobendine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its antiarrhythmic properties.
Mechanism of Action
Butobendine exerts its effects by interacting with specific molecular targets in the body. It is known to inhibit dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine . This inhibition leads to a decrease in norepinephrine levels, which can help regulate heart rhythms and prevent arrhythmias. The compound’s antiarrhythmic effects are primarily mediated through this pathway .
Comparison with Similar Compounds
Butobendine can be compared to other antiarrhythmic agents, such as:
Lidocaine: A commonly used local anesthetic and antiarrhythmic agent. Unlike this compound, lidocaine works by blocking sodium channels in the heart.
Amiodarone: Another antiarrhythmic agent that works by blocking potassium channels. It has a broader spectrum of activity compared to this compound.
Procainamide: Similar to lidocaine, it blocks sodium channels but has a different chemical structure and pharmacokinetic profile.
This compound’s uniqueness lies in its specific inhibition of dopamine beta-hydroxylase, which distinguishes it from other antiarrhythmic agents that primarily target ion channels .
Properties
CAS No. |
55769-65-8 |
---|---|
Molecular Formula |
C32H48N2O10 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
InChI Key |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
Isomeric SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
55769-65-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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